molecular formula C26H20ClN5O2 B11125533 N-benzyl-7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-benzyl-7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11125533
M. Wt: 469.9 g/mol
InChI Key: CEJYNZYICACSAD-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring a fused 14-membered ring system with nitrogen and oxygen atoms. Its structure includes a benzyl group at the N-position, a 2-chlorophenylmethyl substituent at position 7, and a carboxamide moiety at position 3.

Properties

Molecular Formula

C26H20ClN5O2

Molecular Weight

469.9 g/mol

IUPAC Name

N-benzyl-7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H20ClN5O2/c27-21-11-5-4-10-18(21)16-32-23(28)19(25(33)29-15-17-8-2-1-3-9-17)14-20-24(32)30-22-12-6-7-13-31(22)26(20)34/h1-14,28H,15-16H2,(H,29,33)

InChI Key

CEJYNZYICACSAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2-chlorobenzyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, such as substituted benzyl derivatives, followed by cyclization and functional group modifications. Common reagents used in these reactions include acyl bromides, propargylamines, and various catalysts like Cs2CO3/DMSO .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2-chlorobenzyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

N-benzyl-1-(2-chlorobenzyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-1-(2-chlorobenzyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a tricyclic core with derivatives listed in , such as: 1. 847917-30-0: N-(7-Butyl-5-cyano-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-3,4-dimethoxybenzamide - Key Differences: - Substitution at position 7: Butyl vs. 2-chlorophenylmethyl. - Position 5: Cyano vs. carboxamide. - Additional methoxy groups on the benzamide moiety.

877787-04-7: N-(3-Bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide Key Differences:

  • Non-tricyclic structure with a tetrahydrothiophene ring.
  • Bromine substitution on the benzyl group vs. chlorine on the phenylmethyl.

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Position 7 Substituent Position 5 Group Key Functional Groups Potential Applications
N-Benzyl-7-[(2-chlorophenyl)methyl]-...-5-carboxamide (Target) Tricyclic 2-Chlorophenylmethyl Carboxamide Imino, Oxo Kinase inhibition, Antibacterial
847917-30-0 Tricyclic Butyl Cyano Cyano, Methoxybenzamide Enzyme inhibition
877787-04-7 Bicyclic (sulfone) 3-Bromobenzyl Phenoxyacetamide Sulfone, Bromo Anti-inflammatory

Research Findings and Methodological Insights

  • Crystallographic Analysis: Tools like SHELXL () and WinGX () are critical for resolving the complex geometry of tricyclic systems. For example, SHELXL’s refinement capabilities ensure accurate modeling of the imino and oxo groups .
  • Similarity Metrics : emphasizes that structural similarity (e.g., Tanimoto coefficients) must account for substituent electronic effects rather than mere topology. The target compound’s chlorophenyl group may confer distinct bioactivity compared to brominated analogues .

Biological Activity

N-benzyl-7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This compound belongs to the class of triazatricyclo compounds, known for diverse biological activities including antitumor and antimicrobial properties.

Chemical Structure and Properties

The compound features a tricyclic structure with multiple functional groups that contribute to its pharmacological properties. The presence of benzyl and chlorophenyl substituents enhances its interaction with biological targets such as enzymes and receptors.

Molecular Formula

  • Molecular Formula : C27H22ClN5O
  • Molecular Weight : 466.94 g/mol

Biological Activity

Preliminary studies indicate that N-benzyl-7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca exhibits notable biological activities:

  • Antitumor Activity : The compound has shown potential as an antitumor agent by interacting with DNA and inhibiting cancer cell proliferation.
  • Antimicrobial Properties : It may possess antimicrobial effects against various pathogens due to its structural characteristics that facilitate interaction with microbial targets.

Research into the mechanism of action is ongoing, focusing on how the compound interacts with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for elucidating its therapeutic potential and safety profile.

Comparative Analysis with Similar Compounds

The following table compares N-benzyl-7-[(2-chlorophenyl)methyl]-6-imino with structurally similar compounds:

Compound NameStructure TypeNotable Features
DacarbazineTriazineAntitumor agent; methylates DNA
10-Chloro-N-(phenyl)benzamideBenzamideSimple aromatic substitution
N-benzyl-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodecaAzatricycloHydroxy and keto groups

This comparison highlights the unique structural complexity of N-benzyl-7-[(2-chlorophenyl)methyl]-6-imino relative to simpler analogs.

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activities of this compound:

  • Antioxidant Activity : A study indicated that related compounds exhibited significant antioxidant properties, which may suggest a similar profile for N-benzyl derivatives .
  • In Vivo Studies : Research involving animal models has shown that compounds within this class can reduce tumor growth significantly compared to controls .

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